Propionyl-leupeptin hemisulfate salt
Overview
Description
Propionyl-leupeptin hemisulfate salt is a synthetic peptide inhibitor that is widely used in scientific research. It is known for its ability to inhibit various proteases, making it a valuable tool in biochemical and biomedical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionyl-leupeptin hemisulfate salt is synthesized through a series of chemical reactions that involve the modification of the natural peptide leupeptin. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized to achieve high yields and purity, and the final product is often purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Propionyl-leupeptin hemisulfate salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired modifications.
Common Reagents and Conditions: The reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the success of the reactions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various substituted derivatives. These products are often used in further research and development.
Scientific Research Applications
Propionyl-leupeptin hemisulfate salt is widely used in scientific research due to its ability to inhibit proteases. It is commonly used in studies involving protein degradation, enzyme kinetics, and the development of protease inhibitors for therapeutic purposes. Additionally, it is used in the study of various diseases, including cancer and neurodegenerative disorders, where protease activity plays a crucial role.
Mechanism of Action
The mechanism by which propionyl-leupeptin hemisulfate salt exerts its effects involves the inhibition of proteases. It binds to the active sites of these enzymes, preventing them from cleaving peptide bonds. This inhibition is crucial in regulating various biological processes and has significant implications in both research and therapeutic applications.
Molecular Targets and Pathways Involved: this compound targets a range of proteases, including trypsin, chymotrypsin, and elastase. By inhibiting these enzymes, it affects pathways involved in protein degradation, cell signaling, and immune responses.
Comparison with Similar Compounds
Aprotinin
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride)
Leupeptin
Properties
IUPAC Name |
N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(propanoylamino)pentanamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H40N6O4.H2O4S/c2*1-6-18(29)26-16(10-13(2)3)20(31)27-17(11-14(4)5)19(30)25-15(12-28)8-7-9-24-21(22)23;1-5(2,3)4/h2*12-17H,6-11H2,1-5H3,(H,25,30)(H,26,29)(H,27,31)(H4,22,23,24);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRQUQGVONEIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N12O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703022 | |
Record name | Sulfuric acid--N-propanoylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
979.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-46-6 | |
Record name | Sulfuric acid--N-propanoylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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